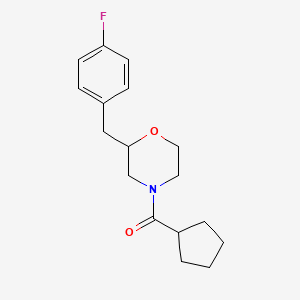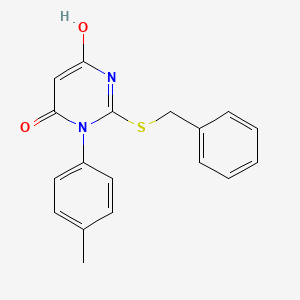![molecular formula C14H16N2O B6088991 4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B6088991.png)
4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide, commonly known as MPB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides and is structurally similar to other compounds such as metoclopramide and domperidone. MPB has been studied extensively due to its potential therapeutic applications in various diseases.
作用机制
The exact mechanism of action of MPB is not fully understood. However, it is believed to act on the dopamine receptors in the brain. MPB is a selective antagonist of the D2 dopamine receptor and has been shown to increase the release of dopamine in the brain. This could explain its potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
MPB has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also has analgesic effects and has been shown to reduce pain in animal models. MPB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using MPB in lab experiments is its selectivity for the D2 dopamine receptor. This allows for more specific targeting of this receptor in various experiments. However, one of the limitations of using MPB is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the exact mechanism of action of MPB is not fully understood, which can make it difficult to interpret the results of certain experiments.
未来方向
There are several future directions for research on MPB. One area of research could focus on its potential use as a therapeutic agent in various diseases. Another area of research could focus on its potential use as a diagnostic agent for various diseases. Additionally, further research could be done to better understand the mechanism of action of MPB and its effects on various biochemical and physiological processes. Finally, research could be done to develop more efficient synthesis methods for MPB, which could make it more accessible for use in various experiments.
In conclusion, MPB is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selectivity for the D2 dopamine receptor makes it a useful tool in various lab experiments. Further research is needed to fully understand its mechanism of action and its potential use in various diseases.
合成方法
The synthesis of MPB involves the reaction of 4-methylbenzoyl chloride with 2-(1H-pyrrol-1-yl)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure MPB. The yield of the synthesis process is around 70-80%.
科学研究应用
MPB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. MPB has been studied in the treatment of cancer, Parkinson's disease, and Alzheimer's disease. It has also been studied for its potential use as a diagnostic agent for various diseases.
属性
IUPAC Name |
4-methyl-N-(2-pyrrol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-12-4-6-13(7-5-12)14(17)15-8-11-16-9-2-3-10-16/h2-7,9-10H,8,11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDYMCDMXRGZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6088914.png)
![3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6088916.png)

![4-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B6088931.png)
![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-4-phenylpiperazine](/img/structure/B6088937.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6088957.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6088964.png)


![7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6088997.png)
![N-[(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B6089000.png)
![N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6089010.png)
methanone](/img/structure/B6089017.png)